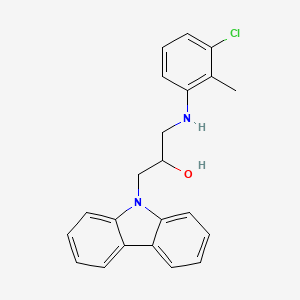
1-(9H-carbazol-9-yl)-3-((3-chloro-2-methylphenyl)amino)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(9H-carbazol-9-yl)-3-((3-chloro-2-methylphenyl)amino)propan-2-ol, also known as Carbazochrome, is a synthetic compound that has been widely studied for its potential therapeutic applications. Carbazochrome belongs to the family of carbazoles, which are known for their diverse pharmacological activities. In
Scientific Research Applications
Antifungal and Antibacterial Properties
1-(9H-carbazol-9-yl)-3-((3-chloro-2-methylphenyl)amino)propan-2-ol and its derivatives have been studied for their potential as antifungal and antibacterial agents. Research has demonstrated the synthesis of novel 1,2,3-triazolyl β-hydroxy alkyl/carbazole hybrid molecules, with certain compounds showing potent antifungal activity against various pathogenic fungal strains and bacteria. The molecular docking analysis suggests a strong interaction between these compounds and the active site of the Mycobacterium P450DM enzyme, indicating a potential mechanism of action. These findings suggest the use of such compounds as lead antifungal agents for future investigations (Rad et al., 2016).
Neurogenesis Promotion
A derivative of 1-(9H-carbazol-9-yl)-3-((3-chloro-2-methylphenyl)amino)propan-2-ol, known as P7C3 and its analogs, has been found to increase neurogenesis in rat neural stem cells. While P7C3 is recognized for enhancing neurogenesis by safeguarding newborn neurons, it's unclear whether its derivatives share this protective effect. However, studies show that certain derivatives promote neurogenesis by inducing the final cell division during neural stem cell differentiation, highlighting their potential application in treatments for neurodegenerative diseases (Shin et al., 2015).
Antioxidant Activity
Carbazole derivatives have been evaluated for their radical scavenging activity using assays like the DPPH assay. Certain synthesized compounds exhibited significant antioxidant activity, suggesting their potential as effective free radical scavengers. This property is crucial for developing therapeutic agents aimed at mitigating oxidative stress-related diseases (Naik et al., 2010).
Antiplatelet and Cytotoxic Activities
Further research into carbazole-substituted oximes has uncovered their potential in exhibiting antiplatelet and cytotoxic activities. These compounds, especially when featuring specific substituents, showed promising results in preliminary cancer assays and inhibited platelet aggregation. This dual activity presents a novel avenue for the development of therapeutic agents for cancer treatment and cardiovascular diseases (Wang et al., 2004).
properties
IUPAC Name |
1-carbazol-9-yl-3-(3-chloro-2-methylanilino)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O/c1-15-19(23)9-6-10-20(15)24-13-16(26)14-25-21-11-4-2-7-17(21)18-8-3-5-12-22(18)25/h2-12,16,24,26H,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDYHRWQQWZAJKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NCC(CN2C3=CC=CC=C3C4=CC=CC=C42)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

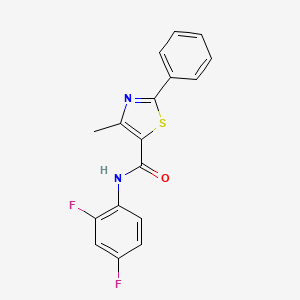
![N-[1-(2,5-dimethylfuran-3-carbonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2857945.png)
![Ethyl 2-[(3,5-dinitrobenzoyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate](/img/structure/B2857948.png)
![N-(2-cyanophenyl)-1-[(3-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2857949.png)
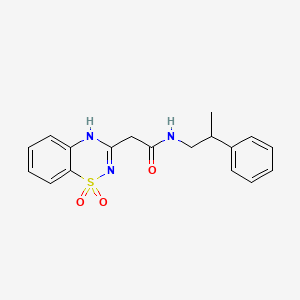
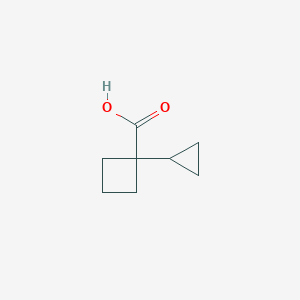
![3-{[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]methyl}-1-benzofuran-2-carboxylic acid](/img/structure/B2857953.png)
![8-(2-((2,4-dimethoxyphenyl)amino)ethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2857955.png)
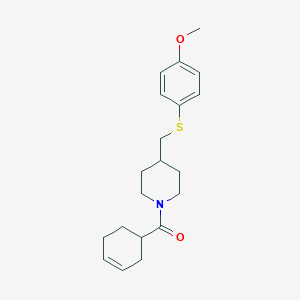

![N-([2,3'-bifuran]-5-ylmethyl)thiophene-3-carboxamide](/img/structure/B2857959.png)

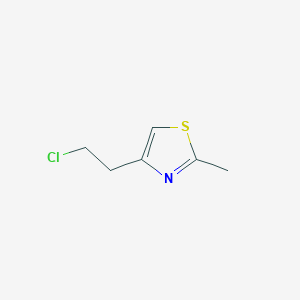
![2-[4,4-Difluoro-1-(3-methylphenyl)cyclohexyl]acetic acid](/img/structure/B2857966.png)